

# The Role of TYK2 in Autoimmune Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Zasocitinib |           |
| Cat. No.:            | B8820545    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Tyrosine kinase 2 (TYK2) has emerged as a critical node in the signaling pathways of key cytokines implicated in the pathogenesis of a wide array of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2's central role in mediating the effects of type I interferons (IFNs), interleukin (IL)-12, and IL-23 has made it a highly attractive therapeutic target. This technical guide provides an in-depth exploration of the function of TYK2 in autoimmunity, supported by genetic evidence, preclinical models, and clinical trial data for emerging TYK2 inhibitors. Detailed experimental protocols for key assays and models are provided, alongside visualizations of crucial signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

# Introduction to TYK2 and its Role in Cytokine Signaling

TYK2 is an intracellular, non-receptor tyrosine kinase that plays a pivotal role in the JAK-STAT signaling pathway, a fundamental mechanism for transmembrane signal transduction for numerous cytokines and growth factors.[1][2] TYK2 associates with the cytoplasmic domains of specific cytokine receptors.[3][4] Upon cytokine binding, the receptor chains dimerize, bringing the associated TYK2 and another JAK family member (JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation.[5][6] These activated JAKs then



phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[6]

TYK2 is essential for the signaling of several key cytokine families implicated in autoimmunity:

- Type I Interferons (IFN-α/β): In conjunction with JAK1, TYK2 is crucial for type I IFN signaling.[5] This pathway is vital for antiviral immunity but is also pathologically activated in diseases like systemic lupus erythematosus (SLE).
- Interleukin-12 (IL-12): The IL-12 receptor signals through a TYK2/JAK2 heterodimer to activate STAT4, driving the differentiation of T helper 1 (Th1) cells, which are key players in organ-specific autoimmunity.[3][5]
- Interleukin-23 (IL-23): Similar to IL-12, the IL-23 receptor utilizes TYK2 and JAK2 to activate STAT3.[3][5] This pathway is critical for the expansion and maintenance of pathogenic T helper 17 (Th17) cells, which are central to the pathophysiology of psoriasis, psoriatic arthritis, and inflammatory bowel disease (IBD).[5]

## Genetic Evidence Linking TYK2 to Autoimmune Diseases

Genome-wide association studies (GWAS) have provided compelling evidence for the involvement of TYK2 gene variants in the genetic susceptibility to a broad spectrum of autoimmune diseases.[2][8] Notably, certain single nucleotide polymorphisms (SNPs) in the TYK2 gene are associated with either increased risk or protection from these conditions.[9][10]

One of the most studied protective variants is rs34536443 (encoding a P1104A amino acid change), which results in a hypomorphic, or partially functional, TYK2 protein.[11] This variant has been associated with a reduced risk of developing multiple autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis, highlighting the critical role of TYK2 activity in disease pathogenesis.[11][12][13][14] Conversely, other variants have been linked to an increased risk of autoimmunity.[9]



## **Table 1: Association of TYK2 Genetic Variants with Autoimmune Diseases**



| SNP                                      | Alleles (Major<br>> Minor)                | Autoimmune<br>Disease                    | Odds Ratio<br>(OR) [95% CI]<br>for Minor<br>Allele | Reference(s) |
|------------------------------------------|-------------------------------------------|------------------------------------------|----------------------------------------------------|--------------|
| rs34536443<br>(P1104A)                   | G > C                                     | Rheumatoid<br>Arthritis (RA)             | 0.66 [Not<br>Specified]                            | [15]         |
| Systemic Lupus<br>Erythematosus<br>(SLE) | Protective<br>(Specific OR not<br>stated) | [14]                                     |                                                    |              |
| Inflammatory<br>Bowel Disease<br>(IBD)   | 0.75 [0.60–0.93]                          | [14]                                     |                                                    |              |
| Multiple<br>Autoimmune<br>Diseases       | 0.68 [0.61 - 0.76]                        | [16]                                     |                                                    |              |
| rs35018800<br>(A928V)                    | C>T                                       | Rheumatoid<br>Arthritis (RA)             | 0.53 [Not<br>Specified]                            | [15]         |
| Multiple<br>Autoimmune<br>Diseases       | Protective<br>(Specific OR not<br>stated) | [16]                                     |                                                    |              |
| rs12720356<br>(I684S)                    | C > T                                     | Rheumatoid<br>Arthritis (RA)             | 0.86 [Not<br>Specified]                            | [15]         |
| Inflammatory<br>Bowel Disease<br>(IBD)   | 1.26 [1.10–1.43]<br>(Risk)                | [14]                                     |                                                    |              |
| rs2304256<br>(V362F)                     | G > A                                     | Systemic Lupus<br>Erythematosus<br>(SLE) | 0.85 [0.79–0.92]                                   | [14]         |
| Multiple<br>Autoimmune<br>Diseases       | Protective<br>(Specific OR not<br>stated) | [16]                                     |                                                    |              |



| rs280519 | G > A | Systemic Lupus<br>Erythematosus<br>(SLE) | 1.10 [1.04 - 1.18]<br>(Risk) | [16] |
|----------|-------|------------------------------------------|------------------------------|------|
|----------|-------|------------------------------------------|------------------------------|------|

Note: Odds ratios can vary slightly between studies depending on the population and study design. This table provides a summary of reported associations.

## **TYK2 Signaling Pathways in Autoimmunity**

The pathogenic role of TYK2 in autoimmune diseases is primarily mediated through its function in the signaling cascades of pro-inflammatory cytokines. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

## Type I Interferon (IFN- $\alpha/\beta$ ) Signaling Pathway



Click to download full resolution via product page

**Figure 1:** TYK2 in Type I IFN Signaling.

Caption: TYK2, in partnership with JAK1, mediates signaling downstream of the type I interferon receptor (IFNAR), leading to the formation of the ISGF3 transcription factor complex and the expression of interferon-stimulated genes, a pathway often dysregulated in lupus.



## **IL-12 Signaling Pathway**



Click to download full resolution via product page

Figure 2: TYK2 in IL-12 Signaling.

Caption: The IL-12 receptor utilizes TYK2 and JAK2 to phosphorylate STAT4, a key step in promoting the differentiation of pro-inflammatory Th1 cells.

## **IL-23 Signaling Pathway**



Click to download full resolution via product page



#### Figure 3: TYK2 in IL-23 Signaling.

Caption: IL-23 signaling via TYK2 and JAK2 leads to STAT3 activation, which is crucial for the function of pathogenic Th17 cells in diseases like psoriasis and IBD.

## **Experimental Protocols for Studying TYK2 Function**

Investigating the role of TYK2 in autoimmune disease pathogenesis relies on a variety of in vivo and in vitro experimental models. The following sections provide detailed methodologies for key experiments.

### In Vivo Model: Imiquimod-Induced Psoriasis in Mice

This model is widely used to recapitulate key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and dependence on the IL-23/IL-17 axis.[17]

#### Materials:

- 8-12 week old C57BL/6 or BALB/c mice
- Imiquimod 5% cream (e.g., Aldara™)
- Vehicle control cream (e.g., Vaseline Lanette cream)
- Electric clippers and shaver
- Calipers for measuring ear thickness
- Psoriasis Area and Severity Index (PASI) scoring sheet (modified for mice)

#### Procedure:

- Animal Preparation: Anesthetize mice and carefully shave a 2x3 cm area on the rostral back.
- Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear for 5-7 consecutive days.[18][19] Control mice receive a similar application of vehicle cream.
- Clinical Scoring:

### Foundational & Exploratory





- Monitor mice daily for weight loss and signs of systemic inflammation.
- Score the severity of skin inflammation on the back and ear daily using a modified PASI score, evaluating erythema, scaling, and thickness on a scale of 0 to 4 for each parameter.
- Measure ear thickness daily using calipers.
- Endpoint Analysis:
  - At the end of the experiment (e.g., day 7), euthanize mice and collect skin and spleen samples.
  - Skin tissue can be processed for histological analysis (H&E staining for epidermal thickness and cell infiltration) or homogenized for cytokine analysis (e.g., ELISA or qPCR for IL-17, IL-23).
  - Spleens can be weighed as an indicator of systemic inflammation, and splenocytes can be isolated for flow cytometric analysis of immune cell populations.





Click to download full resolution via product page

Figure 4: Workflow for Imiquimod-Induced Psoriasis Model.



Caption: A typical experimental workflow for inducing and evaluating psoriasis-like skin inflammation in mice using imiquimod.

## In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[20]

#### Materials:

- 8-10 week old DBA/1J mice (highly susceptible)
- · Bovine or chicken type II collagen
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- 0.1 M acetic acid
- Syringes and needles for immunization
- Arthritis scoring system

#### Procedure:

- Collagen Preparation: Dissolve type II collagen in 0.1 M acetic acid at 2 mg/mL by stirring overnight at 4°C. Emulsify the collagen solution with an equal volume of CFA to a final concentration of 1 mg/mL.
- Primary Immunization (Day 0): Inject 100  $\mu$ L of the collagen/CFA emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21): Prepare a fresh emulsion of type II collagen with IFA. Inject  $100~\mu L$  of the collagen/IFA emulsion intradermally at a site near the primary injection.[21]
- Arthritis Assessment:







- Beginning around day 24, monitor mice 3-4 times per week for the onset and severity of arthritis.
- Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per mouse is 16.

#### • Endpoint Analysis:

- At the study endpoint (typically 6-8 weeks post-primary immunization), collect blood for analysis of anti-collagen antibodies.
- Harvest paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.





Click to download full resolution via product page

Figure 5: Workflow for Collagen-Induced Arthritis Model.



Caption: The experimental timeline and key steps for inducing and assessing autoimmune arthritis in the mouse CIA model.

## In Vitro Assay: STAT Phosphorylation Assay by Western Blot

This assay is fundamental for determining the inhibitory activity of a compound on TYK2-mediated signaling pathways in a cellular context.

#### Materials:

- Immune cells (e.g., human peripheral blood mononuclear cells PBMCs, or a relevant cell line)
- Cytokines (e.g., IL-12, IL-23, or IFN-α)
- Test compound (TYK2 inhibitor) and vehicle control (e.g., DMSO)
- · Cell lysis buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-phospho-STAT (e.g., p-STAT4 for IL-12), anti-total-STAT, anti-β-actin
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

- Cell Culture and Starvation: Culture cells in appropriate media. Prior to stimulation, starve cells of serum for 4-6 hours to reduce basal signaling.
- Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the TYK2 inhibitor or vehicle for 1-2 hours.
- Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.



- Cell Lysis: Immediately wash cells with cold PBS and lyse them on ice with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
  - Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Develop the blot using a chemiluminescent substrate and image the bands.
- Data Analysis:
  - Strip the membrane and re-probe with anti-total-STAT and anti-β-actin antibodies to ensure equal protein loading.
  - $\circ$  Quantify band intensities using densitometry software. Normalize the phospho-STAT signal to the total-STAT or  $\beta$ -actin signal.
  - Plot the normalized phospho-STAT signal against the inhibitor concentration to determine the IC50 value.

### TYK2 as a Therapeutic Target

The central role of TYK2 in mediating the signaling of key pathogenic cytokines, combined with genetic data showing that reduced TYK2 function is protective against autoimmunity, has established TYK2 as a promising therapeutic target.[22] A key advantage of targeting TYK2 is the potential to simultaneously inhibit the IL-12, IL-23, and type I IFN pathways with a single small molecule.



#### **TYK2 Inhibitors: Mechanisms of Action**

TYK2 inhibitors can be broadly classified into two categories based on their binding mechanism:

- Orthosteric Inhibitors: These compounds bind to the highly conserved ATP-binding site within
  the kinase (JH1) domain, competitively inhibiting ATP binding and preventing
  phosphorylation. Many first-generation JAK inhibitors fall into this category and often exhibit
  activity against multiple JAK family members due to the structural similarity of their ATPbinding pockets.
- Allosteric Inhibitors: A newer class of inhibitors, such as deucravacitinib, binds to the
  regulatory pseudokinase (JH2) domain of TYK2.[23] This binding induces a conformational
  change that locks the kinase in an inactive state, preventing its activation.[23] Because the
  pseudokinase domains are more structurally diverse among the JAK family members,
  allosteric inhibitors can achieve much greater selectivity for TYK2 over JAK1, JAK2, and
  JAK3.[23][24]





Click to download full resolution via product page

Figure 6: Orthosteric vs. Allosteric Inhibition of TYK2.

Caption: Orthosteric inhibitors compete with ATP at the active site (JH1), while allosteric inhibitors bind to the regulatory domain (JH2) to induce an inactive conformation.

## Quantitative Comparison of TYK2 Inhibitor Selectivity

The selectivity of TYK2 inhibitors is a critical factor in their potential safety profile. High selectivity for TYK2 over other JAKs is thought to minimize off-target effects associated with broader JAK inhibition, such as hematological effects (JAK2) or immunosuppression (JAK1/JAK3). The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency and selectivity of these inhibitors.



Table 2: In Vitro Whole Blood IC50 Values for Deucravacitinib and Other JAK Inhibitors (nM)

| Signaling<br>Kinase<br>Readout      | Tofacitinib<br>(JAK1/3) | Baricitinib<br>(JAK1/2) | Upadacitini<br>b (JAK1) | Deucravacit inib (TYK2) | Reference(s |
|-------------------------------------|-------------------------|-------------------------|-------------------------|-------------------------|-------------|
| JAK1/3 (IL-2-<br>induced<br>pSTAT5) | 17                      | 11                      | 7.8                     | 1646                    | [25]        |
| JAK2 (TPO-<br>induced<br>pSTAT3)    | 217                     | 32                      | 41                      | >10,000                 | [25]        |
| TYK2 (IL-12-<br>induced IFN-<br>y)  | 5059                    | 2351                    | 3685                    | 40                      | [25]        |

Data presented as IC50 (nM). Lower values indicate greater potency. Deucravacitinib shows high selectivity for TYK2-mediated signaling compared to signaling pathways dependent on other JAKs.

## Clinical Efficacy of TYK2 Inhibition: Deucravacitinib in Psoriasis

Deucravacitinib is a first-in-class, oral, selective, allosteric TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[26] Its efficacy and safety have been demonstrated in large-scale Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2).[26] [27]

## Table 3: Key Efficacy Outcomes from the POETYK PSO-1 Phase 3 Trial (Week 16)



| Efficacy<br>Endpoint | Deucravacitini<br>b 6 mg QD | Placebo | Apremilast 30<br>mg BID | Reference(s) |
|----------------------|-----------------------------|---------|-------------------------|--------------|
| PASI 75<br>Response  | 58.4%                       | 12.7%   | 35.1%                   | [28]         |
| sPGA 0/1<br>Response | 53.6%                       | 7.2%    | 32.1%                   | [26][27]     |

PASI 75: ≥75% improvement from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

The results from these trials demonstrate the superior efficacy of selective TYK2 inhibition with deucravacitinib compared to both placebo and the PDE4 inhibitor apremilast in patients with moderate-to-severe plaque psoriasis.[28] Long-term extension studies have shown that these clinical responses are well-maintained over several years.[26][29]

### **Conclusion and Future Directions**

The wealth of genetic, preclinical, and clinical data unequivocally establishes TYK2 as a central player in the pathogenesis of numerous autoimmune diseases. Its role as a critical transducer for the IL-12, IL-23, and type I IFN signaling pathways positions it as a highly strategic target for therapeutic intervention. The development of highly selective, allosteric TYK2 inhibitors represents a significant advancement in the field, offering the potential for potent oral therapies with an improved safety profile compared to less selective JAK inhibitors.

Future research will likely focus on expanding the application of TYK2 inhibitors to other autoimmune conditions beyond psoriasis, such as systemic lupus erythematosus, psoriatic arthritis, and inflammatory bowel disease, where the underlying pathophysiology is also driven by TYK2-dependent cytokines. Further investigation into the precise role of TYK2 in different immune cell subsets and the long-term consequences of its inhibition will continue to refine our understanding and optimize the therapeutic use of this important class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. TYK2 in Immune Responses and Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.co.jp]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. researchgate.net [researchgate.net]
- 7. bms.com [bms.com]
- 8. Archived: Sandra Pellegrini TYK2 variants in cytokine signaling and autoimmune diseases - Research - Institut Pasteur [research.pasteur.fr]
- 9. Two common disease-associated TYK2 variants impact exon splicing and TYK2 dosage -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association of TYK2 polymorphisms with autoimmune diseases: A comprehensive and updated systematic review with meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. TYK2 :p.Pro1104Ala Variant Protects Against Autoimmunity by Modulating Immune Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune System May Harbor Natural Way of Fighting MS, Other Autoimmune Diseases –
   Consortium of Multiple Sclerosis Centers [mscare.org]
- 13. Protective genetic variant may offer a path to future autoimmune therapies | Science News [sciencenews.org]
- 14. TYK2 Protein-Coding Variants Protect against Rheumatoid Arthritis and Autoimmunity, with No Evidence of Major Pleiotropic Effects on Non-Autoimmune Complex Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 18. frontierspartnerships.org [frontierspartnerships.org]

### Foundational & Exploratory





- 19. Mouse model of imiquimod-induced psoriatic itch PMC [pmc.ncbi.nlm.nih.gov]
- 20. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 22. Tyrosine kinase 2 inhibitors in autoimmune diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 25. skin.dermsquared.com [skin.dermsquared.com]
- 26. Deucravacitinib in plaque psoriasis: Four-year safety and efficacy results from the Phase 3 POETYK PSO-1, PSO-2 and long-term extension trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BMS' deucravacitinib shows superiority in second psoriasis study [clinicaltrialsarena.com]
- 28. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study -PracticalDermatology [practicaldermatology.com]
- 29. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [The Role of TYK2 in Autoimmune Disease Pathogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820545#role-of-tyk2-in-autoimmune-disease-pathogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com